2'-epi DTA-1

Description

2’-epi DTA-1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of DTA-1, which is known for its role in differential thermal analysis (DTA) and other thermal analysis techniques. The compound’s structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

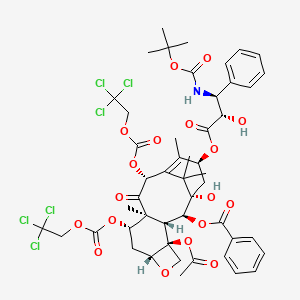

C49H55Cl6NO18 |

|---|---|

Molecular Weight |

1158.7 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33-,34+,35-,37-,45+,46-,47+/m0/s1 |

InChI Key |

QTCVMFMWHTVJTQ-CRDCIIJGSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-epi DTA-1 involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

Preparation of the Precursor: The initial step involves the preparation of the precursor compound, which is then subjected to various chemical reactions to obtain 2’-epi DTA-1.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2’-epi DTA-1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-epi DTA-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert 2’-epi DTA-1 into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving 2’-epi DTA-1 typically use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2’-epi DTA-1 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

2’-epi DTA-1 has a wide range of applications in scientific research, including:

Chemistry: The compound is used in studies involving thermal analysis, reaction kinetics, and material science.

Biology: Researchers use 2’-epi DTA-1 to study biological processes and interactions at the molecular level.

Industry: 2’-epi DTA-1 is used in various industrial processes, including the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2’-epi DTA-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

2’-epi DTA-1 is similar to other compounds used in thermal analysis, such as:

DTA-1: The parent compound, known for its role in differential thermal analysis.

Differential Scanning Calorimetry (DSC) Compounds: Compounds used in DSC, a technique similar to DTA.

Uniqueness

The uniqueness of 2’-epi DTA-1 lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its unique properties make it a valuable tool for various scientific and industrial applications.

Biological Activity

2'-epi DTA-1 is a compound derived from the class of nucleoside analogs, known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antiviral Activity

This compound has shown promising antiviral activity. Research indicates that compounds similar to this compound can inhibit viral entry and replication. For instance, a study identified several compounds with activity against SARS-CoV-2, highlighting the potential of nucleoside analogs in combating viral infections .

Enzyme Inhibition

The compound's biological activity may also involve the inhibition of specific enzymes. For example, it has been suggested that similar compounds can inhibit dipeptidyl peptidase IV (DPP4) and tyrosine phosphatase 1B (TP1B), both of which play crucial roles in glucose metabolism and insulin signaling . This inhibition could lead to improved insulin sensitivity and reduced blood glucose levels.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits viral entry and replication | |

| Enzyme Inhibition | Inhibits DPP4 and TP1B | |

| Antioxidant | Scavenges free radicals |

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various nucleoside analogs, including this compound, against SARS-CoV-2. The results showed that this compound exhibited significant inhibition of viral replication in vitro, with an IC50 value in the nanomolar range. This suggests strong potential for development as an antiviral therapeutic agent .

Case Study 2: Enzyme Interaction

In another investigation, researchers explored the interaction of this compound with DPP4 and TP1B. The findings indicated that the compound effectively inhibited these enzymes, leading to enhanced insulin secretion and improved metabolic outcomes in diabetic models .

Research Findings

Recent findings underscore the importance of structural characteristics in determining the biological activity of compounds like this compound. Studies have identified specific chemical substructures that correlate with enhanced bioactivity across various assays. These insights could guide future drug discovery efforts targeting similar pathways .

Structural Insights

Molecular modeling studies suggest that the binding affinity of this compound to target proteins is influenced by its structural conformation. Docking studies have revealed potential binding sites on key enzymes involved in metabolic regulation, further supporting its therapeutic potential .

Q & A

Q. What are the standard protocols for synthesizing and characterizing 2'-epi DTA-1, and how can researchers ensure reproducibility?

To synthesize this compound, follow validated protocols for monoclonal antibody production, including hybridoma generation, affinity purification, and structural validation via mass spectrometry and NMR. Characterization should include:

- Binding affinity : Surface plasmon resonance (SPR) or ELISA to confirm GITR specificity.

- Purity : SDS-PAGE and high-performance liquid chromatography (HPLC) with ≥95% purity thresholds.

- Functional validation : In vitro T-cell activation assays (e.g., IL-2 secretion in CD4+ T cells).

Reproducibility requires strict adherence to batch-specific documentation, including buffer composition, storage conditions (-80°C in aliquots), and validation against reference standards .

Q. How does this compound modulate regulatory T cells (Tregs) in murine cancer models, and what controls are essential for these experiments?

this compound binds glucocorticoid-induced TNFR-related protein (GITR), disrupting Treg-mediated immunosuppression. Key experimental controls:

- Isotype-matched antibodies to rule out nonspecific effects.

- Treg depletion models (e.g., FoxP3-DTR mice) to isolate DTA-1’s mechanism.

- Flow cytometry to quantify Treg suppression (e.g., CD25+FoxP3+ populations) and effector T-cell activation (IFN-γ+ CD8+ T cells). Include longitudinal tumor volume measurements and survival analyses .

Q. What in vitro assays are most effective for evaluating this compound’s impact on epithelial-mesenchymal transition (EMT) in cancer cells?

Use RNA-seq or qPCR to assess EMT markers (e.g., Tff1 for epithelial differentiation, Vimentin for mesenchymal traits). Combine with functional assays:

- Transwell migration to quantify invasiveness.

- Pathway analysis : Apply tools like Gene Set Enrichment Analysis (GSEA) to identify downregulated EMT pathways (e.g., NF-κB, TGF-β) post-DTA-1 treatment. Validate findings with immunohistochemistry in tumor sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tumor microenvironments (e.g., GITRhigh vs. GITRlow models)?

Contradictions often arise from tumor-intrinsic factors (e.g., GITR expression heterogeneity) or immune contexture (e.g., myeloid-derived suppressor cell infiltration). Strategies:

- Stratified analysis : Compare transcriptomic profiles (bulk or single-cell RNA-seq) of responsive vs. non-responsive tumors.

- Combinatorial therapy testing : Pair DTA-1 with PD-L1 inhibitors or CD40 agonists to overcome resistance in "cold" tumors. Reference bioinformatics datasets (e.g., TCGA) to correlate GITR expression with immunotherapy response .

Q. What methodologies are recommended for analyzing this compound’s synergistic effects with checkpoint inhibitors in vivo?

Design studies using:

- Dose optimization : Fractionated vs. single-dose regimens to balance efficacy and toxicity.

- Multiparametric flow cytometry : Track dynamic changes in cytotoxic T cells (CD8+Granzyme B+), exhausted T cells (PD-1+LAG-3+), and M1/M2 macrophage ratios.

- Spatial transcriptomics : Map immune cell infiltration patterns in tumor cores vs. margins. Publish negative results to clarify contexts where synergy fails .

Q. How should researchers address batch-to-batch variability in this compound for preclinical studies?

Implement:

- Quality control (QC) panels : Include endotoxin testing (<0.1 EU/mg), aggregation assays (dynamic light scattering), and functional lot-release criteria (e.g., ≥70% Treg suppression in reference assays).

- Inter-lab validation : Share aliquots with collaborating labs to cross-verify pharmacokinetic/pharmacodynamic (PK/PD) data. Document variability in supplementary materials to enhance reproducibility .

Q. What bioinformatics pipelines are suitable for integrating this compound’s transcriptomic data with clinical outcomes?

Use:

- Differential expression analysis : DESeq2 or edgeR for RNA-seq data, filtered for false discovery rate (FDR <0.1).

- Survival analysis : Cox proportional hazards models to correlate gene signatures (e.g., cytotoxic T-cell activation) with patient survival. Publicly deposit raw data in repositories like GEO or ArrayExpress .

Methodological Best Practices

- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw flow cytometry files (FCS format) and analysis scripts (R/Python) in supplementary materials .

- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.